7-Methyl-10-oxa-11-thia-benzo[a]fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-9H-naphtho[2’,1’:4,5]thieno[2,3-b]pyran-9-one is a complex heterocyclic compound that belongs to the class of naphthopyrans. These compounds are known for their unique structural features and diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis. The presence of a thiophene ring fused with a naphthopyran core imparts unique chemical and physical properties to this compound.
Vorbereitungsmethoden
The synthesis of 7-methyl-9H-naphtho[2’,1’:4,5]thieno[2,3-b]pyran-9-one typically involves multi-step reactions starting from readily available precursors. One common method involves the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method provides a straightforward route to the tricyclic naphthopyran-thiophene structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
7-methyl-9H-naphtho[2’,1’:4,5]thieno[2,3-b]pyran-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Cyclization: The compound can undergo cyclization reactions to form more complex polycyclic structures.
Wissenschaftliche Forschungsanwendungen
7-methyl-9H-naphtho[2’,1’:4,5]thieno[2,3-b]pyran-9-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Due to its unique structure, it is being investigated for its potential as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of 7-methyl-9H-naphtho[2’,1’:4,5]thieno[2,3-b]pyran-9-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases or modulate ion channels, thereby affecting cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
7-methyl-9H-naphtho[2’,1’:4,5]thieno[2,3-b]pyran-9-one can be compared with other similar compounds, such as:
Thieno[2,3-b]pyridines: These compounds share a similar thiophene-pyridine core and exhibit diverse biological activities, including anticancer and antiviral properties.
Naphthopyrans: These compounds are known for their photochromic properties and are used in applications such as photochromic lenses.
Thiophene derivatives: These compounds are widely used in material science and medicinal chemistry due to their unique electronic properties.
Eigenschaften
Molekularformel |
C16H10O2S |
---|---|
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
12-methyl-15-oxa-17-thiatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,11(16),12-heptaen-14-one |
InChI |
InChI=1S/C16H10O2S/c1-9-8-13(17)18-16-14(9)12-7-6-10-4-2-3-5-11(10)15(12)19-16/h2-8H,1H3 |
InChI-Schlüssel |
ACQIEZDFNDOOCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C3=C(S2)C4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.